LY2780301 Dual p70S6K/AKT Target Engagement Versus MK-2206 Single-AKT Activity: Skin Biopsy Pharmacodynamic Evidence
In a first-in-human Phase I study, LY2780301 demonstrated direct pharmacodynamic evidence of p70S6K inhibition: >50% of patients receiving 400–500 mg total daily oral doses exhibited reduced phosphorylated ribosomal protein S6 (pS6) in skin biopsies at Day 8 of treatment, with a positive correlation observed between pS6 suppression and exposure to the didesmethyl metabolite . In contrast, the allosteric AKT inhibitor MK-2206 has been shown to exert minimal effect on p70S6K phosphorylation in preclinical models, consistent with its AKT-only mechanism . This divergence in pS6 modulation is a direct consequence of LY2780301's dual-target design and provides a quantifiable, tissue-based biomarker of its unique pharmacology not achievable with single-target AKT inhibitors.
| Evidence Dimension | Pharmacodynamic target engagement: pS6 suppression in skin biopsies |
|---|---|
| Target Compound Data | pS6 inhibition in >50% of patients at 400–500 mg/day total daily dose; positive correlation with didesmethyl metabolite exposure |
| Comparator Or Baseline | MK-2206: minimal effect on p70S6K phosphorylation in nasopharyngeal carcinoma cell lines (preclinical) |
| Quantified Difference | Qualitative difference: direct p70S6K/pS6 pathway suppression (LY2780301) vs. negligible p70S6K modulation (MK-2206); >50% responder rate for pS6 reduction in LY2780301-treated patients |
| Conditions | Phase I clinical trial; 32 patients with refractory solid tumors; LY2780301 100–500 mg total daily dose orally; skin biopsy pS6 assessment at Day 8 (28-day cycles). MK-2206 data from preclinical nasopharyngeal carcinoma cell lines. |
Why This Matters
pS6 reduction in surrogate tissue provides direct, quantifiable evidence of distal pathway target engagement unique to dual p70S6K/AKT inhibitors, enabling researchers to select LY2780301 when experimental protocols require confirmed suppression of both AKT and p70S6K signaling axes.
- [1] Calvo E, Benhadji KA, Azaro A, et al. First-in-human phase I study of LY2780301, an oral P70S6K/AKT inhibitor, in patients with refractory solid tumors. J Clin Oncol. 2012;30(15_suppl):3005. DOI: 10.1200/jco.2012.30.15_suppl.3005. (Reports pS6 inhibition in >50% of pts at 400–500 mg/day; correlation with didesmethyl metabolite.) View Source
- [2] Chan D, Yeung WW, Chow JH, et al. Preclinical evaluation of the AKT inhibitor MK2206 in nasopharyngeal carcinoma cell lines. (Minimal effect of MK-2206 on p70S6K expression.) View Source
